molecular formula C17H20BrNO2 B275854 2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol

2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol

Cat. No. B275854
M. Wt: 350.2 g/mol
InChI Key: IHVSQNBWBBGUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It has been widely used in scientific research due to its ability to stimulate beta-adrenergic receptors.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol involves the activation of beta-adrenergic receptors. These receptors are located on the surface of various cells in the body, including cardiac and skeletal muscle cells, adipose tissue, and smooth muscle cells. When activated, beta-adrenergic receptors trigger a cascade of intracellular signaling events that lead to various physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol are diverse and depend on the type of beta-adrenergic receptor that is activated. Some of the effects of beta-adrenergic activation include increased heart rate, increased contractility of cardiac muscle, relaxation of smooth muscle, and increased metabolic rate.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol in lab experiments is its potency as a beta-adrenergic agonist. This allows researchers to induce physiological responses in a controlled and reproducible manner. However, one of the limitations of using this compound is its potential for non-specific effects. Beta-adrenergic receptors are widely distributed throughout the body, and activation of these receptors can lead to various physiological responses that may not be directly related to the research question.

Future Directions

There are several future directions for research involving 2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol. One area of interest is the study of the effects of beta-adrenergic activation on metabolic pathways. This compound has been shown to increase metabolic rate, and further research could elucidate the mechanisms underlying this effect. Another area of interest is the development of more selective beta-adrenergic agonists that target specific beta-adrenergic receptor subtypes. This could lead to more targeted therapies for various diseases and conditions. Finally, research could be conducted to investigate the potential therapeutic applications of this compound in various disease states, such as heart failure and asthma.
Conclusion
In conclusion, 2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol is a potent beta-adrenergic agonist that has been widely used in scientific research. Its ability to activate beta-adrenergic receptors has led to numerous studies investigating the effects of beta-adrenergic activation on various physiological systems. While there are limitations to its use, this compound remains an important tool for researchers studying the effects of beta-adrenergic activation.

Synthesis Methods

The synthesis of 2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol involves the reaction of 3-bromo-4-ethoxybenzaldehyde with phenylethanolamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields the desired compound in good yields.

Scientific Research Applications

2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol has been used in various scientific research applications. One of the most common uses is in the study of beta-adrenergic receptors. This compound is a potent beta-adrenergic agonist, which means it can activate these receptors and induce various physiological responses. It has been used to study the effects of beta-adrenergic activation on the cardiovascular system, respiratory system, and metabolic pathways.

properties

Molecular Formula

C17H20BrNO2

Molecular Weight

350.2 g/mol

IUPAC Name

2-[(3-bromo-4-ethoxyphenyl)methylamino]-1-phenylethanol

InChI

InChI=1S/C17H20BrNO2/c1-2-21-17-9-8-13(10-15(17)18)11-19-12-16(20)14-6-4-3-5-7-14/h3-10,16,19-20H,2,11-12H2,1H3

InChI Key

IHVSQNBWBBGUCR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)O)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)O)Br

Origin of Product

United States

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